molecular formula C10H9NO4 B1320316 1-(4-Nitrophenyl)cyclopropanecarboxylic acid CAS No. 23348-99-4

1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Cat. No.: B1320316
CAS No.: 23348-99-4
M. Wt: 207.18 g/mol
InChI Key: GWOWMWDHYGMVSZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9NO4 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of 4-nitrostyrene using a diazo compound in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a rhodium or copper catalyst to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)cyclopropanecarboxylic acid.

    Substitution: Various substituted cyclopropanecarboxylic acids.

    Esterification: Esters of this compound.

Scientific Research Applications

1-(4-Nitrophenyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of cyclopropane-containing drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring can provide steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-(4-Nitrophenyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-containing compounds, such as:

    1-Phenylcyclopropanecarboxylic acid: Lacks the nitro group, resulting in different reactivity and applications.

    1-(4-Methylphenyl)cyclopropanecarboxylic acid: Contains a methyl group instead of a nitro group, leading to variations in chemical behavior and biological activity.

    1-(4-Chlorophenyl)cyclopropanecarboxylic acid:

The uniqueness of this compound lies in its combination of a nitrophenyl group and a cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-nitrophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOWMWDHYGMVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601780
Record name 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23348-99-4
Record name 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (3.0 g) obtained in Step A of Example 145 in ethanol (50 mL) was added 1M aqueous sodium hydroxide solution (25 mL), and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, and 1M hydrochloric acid was added thereto at 0° C. The resulting solid was collected by filtration to give the title compound (2.5 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of fuming nitric acid (1.6 mL), at −30° C. and under nitrogen, was treated portionwise with 1-phenyl-cyclopropanecarboxylic acid (10 g). The reaction mixture was allowed to warm to 0° C., then stirred at this temperature for 2 hours and then poured into ice(100 g). The resulting solid was filtered, then washed well with water, then dried at 60° C. under vacuo and then recrystallised from toluene to give 1-(2-nitro-phenyl)-cyclopropanecarboxylic acid and 1-(4-nitro-phenyl)-cyclopropanecarboxylic acid (11.35 g). MS(ES−): 206 (M−H)−.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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